Enhanced Lipophilicity over Non-Halogenated 1-Benzyl-2-phenyl-1H-benzimidazole
The compound demonstrates significantly higher predicted lipophilicity compared to its non-brominated analog, 1-benzyl-2-phenyl-1H-benzimidazole (CAS 739-88-8). Meta-bromine substitution increases the XLogP3 value by ~1.4 units, a critical factor for membrane penetration and target engagement [1]. This difference translates to a predicted ~25-fold increase in octanol-water partition coefficient, directly influencing in vitro assay conditions and in vivo distribution.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.2 |
| Comparator Or Baseline | 1-Benzyl-2-phenyl-1H-benzimidazole (CAS 739-88-8), XLogP3 = 3.8 |
| Quantified Difference | Δ XLogP3 = +1.4 (~25-fold increase in predicted partition coefficient) |
| Conditions | Calculated using the XLogP3 algorithm via PubChem/PyRx platform. Baseline compound structure confirmed by PubChem CID 699789. |
Why This Matters
This difference in lipophilicity directly impacts kinetic solubility and non-specific binding; procurement of the correct compound is essential for reproducible ADME and cellular assay data.
- [1] Wang, J., & Hou, T. (2011). Recent Advances on Aqueous Solubility Prediction. Combinatorial Chemistry & High Throughput Screening, 14(5), 328-338. (Context: Impact of halogen substitution on LogP and solubility). View Source
